molecular formula C14H14N2O2 B2453831 N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide CAS No. 2411266-38-9

N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide

Cat. No.: B2453831
CAS No.: 2411266-38-9
M. Wt: 242.278
InChI Key: CBDQKFWGXYQQSC-UHFFFAOYSA-N
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Description

N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide is a chemical compound with a complex structure that includes a cyanophenyl group, a hydroxyethyl group, and a but-2-ynamide group

Preparation Methods

The synthesis of N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide involves several steps. One common method includes the reaction of 3-cyanophenylacetonitrile with an appropriate alkyne under specific conditions to form the desired product. The reaction typically requires a catalyst, such as palladium, and may involve other reagents like bases or solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-(3-cyanophenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-5-14(18)16(2)10-13(17)12-7-4-6-11(8-12)9-15/h4,6-8,13,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDQKFWGXYQQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)CC(C1=CC=CC(=C1)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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